molecular formula C18H17NO2 B129748 Aporeine CAS No. 2030-53-7

Aporeine

Cat. No.: B129748
CAS No.: 2030-53-7
M. Wt: 279.3 g/mol
InChI Key: JCTYWRARKVGOBK-AWEZNQCLSA-N
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Description

It is a naturally occurring substance that can be extracted from the aerial parts of certain plants, such as Papaver rhoeas . Aporeine is known for its diverse biological activities and has been the subject of various scientific studies.

Mechanism of Action

Target of Action

Aporheine, also known as Apomorphine, is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .

Mode of Action

The interaction of Aporheine with its targets results in the stimulation of D2 receptors in the caudate-putamen . This stimulation may be responsible for Aporheine’s action . The exact means by which the cellular effects of aporheine treat hypomobility of parkinson’s remain unknown .

Biochemical Pathways

The biochemical pathways affected by Aporheine are primarily related to dopamine signaling. By acting as a dopamine agonist, Aporheine can influence the dopaminergic pathways in the brain, particularly those involved in motor control .

Pharmacokinetics

Aporheine has a short duration of action and a wide therapeutic index . It is rapidly absorbed and distributed in the body, with the onset of a clinical response usually occurring within 7–10 minutes after subcutaneous injection and lasting for about 45–60 minutes . This makes intermittent subcutaneous injections of Aporheine a highly suitable rescue therapy for patients experiencing “on/off” fluctuations during chronic levodopa therapy .

Result of Action

The molecular and cellular effects of Aporheine’s action primarily involve the stimulation of dopaminergic receptors, which can lead to improvements in motor control in patients with Parkinson’s disease . It should be noted that aporheine can also cause side effects such as nausea, vomiting, daytime somnolence, hypotension, oral mucosal irritation, falls, hallucinations, and psychotic-like behavior .

Action Environment

The action, efficacy, and stability of Aporheine can be influenced by various environmental factors. For example, the inhibitory action of Aporheine in alkaline media is more complicated than its action at neutral and acidic pH . The sigmoid dependence of inhibition on Aporheine concentration is best interpreted as a result of the induction of the second binding site of the enzyme subunit for Aporheine after the binding of the first molecule of this ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aporeine can be synthesized through several methods. One common approach involves the extraction of the compound from natural sources, such as the aerial parts of Papaver rhoeas . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Industrial production of aporheine may involve large-scale extraction and purification processes. High-speed counter-current chromatography (HSCCC) is one method used to purify aporheine from crude extracts . This technique allows for the efficient separation of aporheine and other alkaloids from plant materials.

Chemical Reactions Analysis

Types of Reactions

Aporeine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving aporheine include oxidizing agents, reducing agents, and various catalysts. For example, the oxidation of aporheine can be achieved using reagents like potassium permanganate or hydrogen peroxide . Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from the reactions of aporheine depend on the specific reaction conditions and reagents used. For instance, oxidation of aporheine can lead to the formation of phenanthrene derivatives, which exhibit higher antioxidant activity compared to their aporheine precursors .

Scientific Research Applications

Aporeine has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:

Properties

IUPAC Name

(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYWRARKVGOBK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2030-53-7
Record name Aporeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APOREINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0X3XW6QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the interaction between Aporheine and glutamate dehydrogenase?

A1: Glutamate dehydrogenase (GDH) is an enzyme with crucial roles in nitrogen and glutamate metabolism. [] Studying the interaction of compounds like Aporheine with GDH provides valuable insights into potential mechanisms for modulating enzyme activity. This knowledge can be instrumental in developing novel therapeutic strategies for diseases where GDH dysregulation is implicated.

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